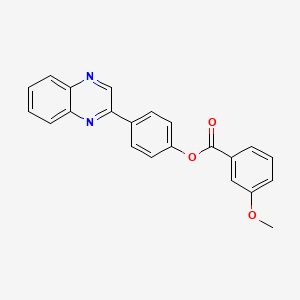
4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate is a complex organic compound that features a quinoxaline moiety linked to a phenyl group, which is further connected to a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate typically involves the condensation of 2-chloroquinoxaline with 4-hydroxy-3-methoxybenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone, followed by heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly incorporating continuous flow techniques and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline 1,4-di-N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate involves its interaction with various molecular targets. For instance, quinoxaline derivatives are known to inhibit enzymes like tyrosine kinases and poly(ADP-ribose) polymerase, which play crucial roles in cell signaling and DNA repair . The compound’s effects are mediated through these interactions, leading to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Another nitrogen-containing heterocyclic compound with significant biological activities.
2-Ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate: A compound with similar structural features and applications.
Uniqueness
4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate is unique due to its specific combination of a quinoxaline moiety with a methoxybenzoate group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H16N2O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C22H16N2O3/c1-26-18-6-4-5-16(13-18)22(25)27-17-11-9-15(10-12-17)21-14-23-19-7-2-3-8-20(19)24-21/h2-14H,1H3 |
InChI Key |
GEVDSQVZGNCAOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















